1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955561-26-8
VCID: VC17836979
InChI: InChI=1S/C6H11NO.ClH/c1-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H
SMILES:
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol

1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride

CAS No.: 1955561-26-8

Cat. No.: VC17836979

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Aminomethyl)cyclopropyl]ethan-1-one hydrochloride - 1955561-26-8

Specification

CAS No. 1955561-26-8
Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
IUPAC Name 1-[1-(aminomethyl)cyclopropyl]ethanone;hydrochloride
Standard InChI InChI=1S/C6H11NO.ClH/c1-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H
Standard InChI Key YAKSXJOPTFKSLH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1(CC1)CN.Cl

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Formula and Connectivity

The compound has the molecular formula C₆H₁₁NO·HCl, indicating a cyclopropane backbone (C₃H₅) substituted with an aminomethyl group (-CH₂NH₂) and a ketone (-CO-). Protonation of the amine forms the hydrochloride salt, enhancing solubility and stability. The SMILES string CC(=O)C1(CC1)CN delineates connectivity: a cyclopropane ring (C1(CC1)) bonded to a methyl ketone (CC=O) and an aminomethyl group (CN) .

Stereochemical Considerations

The InChIKey GMXKRJFFSCDIAQ-UHFFFAOYSA-N lacks stereochemical descriptors, suggesting the compound is either achiral or synthesized as a racemic mixture. Cyclopropane rings often induce strain, but the absence of chiral centers in this derivative simplifies stereochemical analysis .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺114.091124.4
[M+Na]⁺136.073135.5
[M+NH₄]⁺131.118134.6
[M-H]⁻112.077132.6

These data aid in distinguishing this compound from structural analogs during mass spectrometric analysis .

Synthetic Methodologies

Condensation-Reduction Sequence

A scalable synthesis for analogous cyclopropylamines (e.g., (S)-1-cyclopropylethanamine) involves:

  • Imine Formation: Condensation of cyclopropyl methyl ketone with chiral amines (e.g., (S)-α-phenylethylamine) using Lewis acids (e.g., B(OiPr)₃) in tetrahydrofuran (THF).

  • Reduction: Sodium borohydride reduction of the imine to a secondary amine.

  • Debenzylation: Hydrogenolysis to cleave the chiral auxiliary, yielding the primary amine.

  • Salt Crystallization: Precipitation with (R)-mandelic acid to enhance enantiomeric purity .

Adapting this method could enable large-scale production of 1-[1-(aminomethyl)cyclopropyl]ethan-1-one hydrochloride by substituting methyl ketone precursors.

Analytical and Spectral Characterization

Mass Spectrometry

Adduct-specific CCS values (Table 1) correlate with ion mobility, aiding differentiation from isomers. The [M+H]⁺ ion at m/z 114.091 dominates in positive-ion mode, while [M-H]⁻ at m/z 112.077 is prominent in negative-ion mode .

Nuclear Magnetic Resonance (NMR)

Predicted shifts (inferred from analogs):

  • ¹H NMR:

    • Cyclopropane protons: δ 1.0–1.5 ppm (multiplet).

    • Aminomethyl (-CH₂NH₃⁺): δ 2.8–3.2 ppm (triplet).

    • Ketone (-CO-): No direct proton signal.

  • ¹³C NMR:

    • Cyclopropane carbons: δ 10–15 ppm.

    • Ketone carbon: δ 205–210 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • N-H stretch (amine salt): 2500–3000 cm⁻¹ (broad).

  • C=O stretch: 1680–1720 cm⁻¹.

  • Cyclopropane ring vibrations: 800–1000 cm⁻¹.

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